Product packaging for Fluorescein di-b-d-galactopyranoside(Cat. No.:)

Fluorescein di-b-d-galactopyranoside

Cat. No.: B10795780
M. Wt: 656.6 g/mol
InChI Key: ZTOBILYWTYHOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of β-Galactosidase as a Biomarker and Reporter Enzyme in Biological Research

β-galactosidase, a hydrolase enzyme, is a cornerstone of molecular biology, widely utilized as a biomarker and a reporter gene. nih.govyoutube.com Its prominence stems from several key characteristics. The enzyme catalyzes the hydrolysis of β-galactosides into monosaccharides. nih.gov The E. coli lacZ gene, which codes for β-galactosidase, is a favored reporter gene because its protein product is exceptionally stable and resistant to degradation within cellular lysates. nih.govyoutube.com

Crucially, β-galactosidase is generally absent in normal mammalian, yeast, and some bacterial cells, minimizing background activity and ensuring that its detection is a specific indicator of experimental manipulation. interchim.fr This has made the lacZ gene an invaluable tool for monitoring transfection efficiency, studying gene expression patterns, and identifying cells containing specific genetic constructs. nih.govinterchim.frtakarabio.com Furthermore, abnormalities in β-galactosidase activity are linked to various diseases, including ganglioside deposition and primary ovarian cancer, and it serves as a significant biomarker for cellular senescence. nih.gov

Historical Development and Evolution of Fluorogenic Substrates for Enzymatic Assays

The detection of enzymatic activity has evolved from simple colorimetric assays to highly sensitive fluorescence-based methods. Initially, chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal) were the standard. researchgate.netnih.gov These substrates produce a colored precipitate upon cleavage by β-galactosidase, allowing for qualitative assessment of enzyme activity. nih.gov However, these methods are often limited in sensitivity and provide only semi-quantitative results. nih.gov

The quest for greater sensitivity and real-time monitoring capabilities spurred the development of fluorogenic substrates. These molecules are designed to be non-fluorescent until they are acted upon by a specific enzyme, which releases a highly fluorescent compound. mdpi.com Early fluorogenic substrates were often based on coumarin (B35378) derivatives, such as 4-methylumbelliferone (B1674119) (4-MU). mdpi.com While an improvement, the development of substrates derived from fluoresceins, rhodamines, and resorufins marked a significant leap forward, offering substantially greater sensitivity. thermofisher.com These longer-wavelength dyes possess higher extinction coefficients, making them useful for both chromogenic and, more importantly, highly sensitive fluorogenic assays. thermofisher.com This evolution has enabled the detection of minute amounts of enzymatic activity, even at the level of single molecules. thermofisher.com

Position of Fluorescein (B123965) di-β-D-galactopyranoside (FDG) as a High-Sensitivity Fluorogenic Probe

Fluorescein di-β-D-galactopyranoside (FDG) stands out as one of the most sensitive fluorogenic substrates for detecting β-galactosidase. abpbio.comanaspec.commoleculardepot.com This non-fluorescent molecule can enter viable cells and is sequentially hydrolyzed by β-galactosidase. abpbio.comresearchgate.net The first hydrolysis step yields the intermediate fluorescein monogalactoside (FMG), and the second step releases the highly fluorescent molecule, fluorescein. abpbio.com

The enzyme-mediated hydrolysis of FDG can be monitored by the increase in fluorescence, providing a direct and quantitative measure of β-galactosidase activity. abpbio.comanaspec.com Fluorescence-based assays using FDG are reported to be 100 to 1000 times more sensitive than radioisotope-based ELISAs. interchim.franaspec.comaatbio.com This high sensitivity has made FDG an invaluable tool for a variety of applications, including the identification of lacZ-positive cells using fluorescence microscopy and flow cytometry. interchim.franaspec.comaatbio.com

The spectral properties of the liberated fluorescein are excellent, with excitation and emission maxima that align well with the detection capabilities of most fluorescence instruments. anaspec.com While FDG can also be used for chromogenic detection due to fluorescein's large extinction coefficient, its primary value lies in the exceptional sensitivity of fluorescence-based measurements. interchim.franaspec.com However, it is worth noting that for some applications, such as in vivo imaging, near-infrared fluorescent probes are being developed to overcome limitations of shorter wavelength dyes like fluorescein, including low tissue penetration and autofluorescence. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32O15 B10795780 Fluorescein di-b-d-galactopyranoside

Properties

IUPAC Name

3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOBILYWTYHOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Principles of Fluorescein Di β D Galactopyranoside Activity in Research Assays

Enzymatic Hydrolysis Pathway of Fluorescein (B123965) di-β-D-galactopyranoside by β-Galactosidase

Fluorescein di-β-D-galactopyranoside (FDG) serves as a highly sensitive fluorogenic substrate for the enzyme β-galactosidase. abpbio.comanaspec.comaatbio.com The core of its utility in research assays lies in the enzymatic conversion from a non-fluorescent state to a state of intense fluorescence. aatbio.comresearchgate.netinterchim.fr This transformation is not a single event but a precisely orchestrated sequential hydrolysis pathway mediated by β-galactosidase. abpbio.com

Following the formation of the FMG intermediate, β-galactosidase catalyzes a second hydrolytic event, cleaving the remaining galactose moiety. abpbio.comnih.gov This final step releases the un-substituted fluorescein molecule. abpbio.comresearchgate.netinterchim.fr Upon liberation from its galactoside tethers, fluorescein exhibits strong fluorescence with excitation and emission maxima around 495 nm and 515 nm, respectively. fluorofinder.com The appearance of this highly fluorescent product is the ultimate indicator of β-galactosidase activity, and its intensity can be measured to quantify the enzymatic reaction. abpbio.cominterchim.fr

Quantitative Relationship between β-Galactosidase Activity and Fluorescein Fluorescence Emission

A direct and proportional relationship exists between the amount of active β-galactosidase and the rate of fluorescein generation from FDG. nih.govnih.gov This quantitative correlation allows researchers to use the fluorescence intensity as a precise measure of enzyme activity. nih.govresearchgate.net Kinetic studies have demonstrated that the hydrolysis of FDG by β-galactosidase follows Michaelis-Menten kinetics. nih.govresearchgate.net By measuring the increase in fluorescence over time, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). nih.govresearchgate.netnih.gov This quantitative aspect makes FDG an invaluable tool for sensitive detection of β-galactosidase in various applications, including reporter gene assays where the expression of the lacZ gene (which codes for β-galactosidase) is monitored. anaspec.comaatbio.com The sensitivity of fluorescence-based assays using FDG can be 100 to 1000 times greater than that of radioisotope-based methods. anaspec.comaatbio.com

Table 1: Michaelis-Menten Kinetic Parameters for β-Galactosidase with Galactoside Substrates

SubstrateKm (μM)kcat (s-1) or k2 (μmol·min-1·mg-1)Research Model
Fluorescein di-β-D-galactopyranoside (FDG)18.01.9 (k2)Free enzyme
Fluorescein di-β-D-galactopyranoside (FDG)3012.1 (kcat)Microfluidic droplets
Fluorescein Monogalactoside (FMG)117.622.7 (k2)Free enzyme

This table presents kinetic data from different studies and experimental setups. Direct comparison should be made with caution due to variations in assay conditions.

Cellular Permeability and Intracellular Processing of Fluorescein di-β-D-galactopyranoside in Diverse Research Models

A key advantage of FDG in cellular biology is its ability to permeate the membranes of viable cells. nih.gov Once inside the cell, FDG becomes a substrate for any endogenous or expressed β-galactosidase. researchgate.net The enzymatic hydrolysis of FDG occurs within the cytoplasm, leading to the production of fluorescein. nih.gov The resulting fluorescein molecules are then largely retained within the cell, causing the cell to become fluorescent. nih.govpnas.org

This intracellular accumulation of a fluorescent product allows for the identification, analysis, and even sorting of cells based on their β-galactosidase activity using flow cytometry. aatbio.comnih.govnih.gov The efficiency of FDG uptake and the subsequent retention of fluorescein can be influenced by factors such as cell type and experimental conditions. For instance, in gram-negative bacteria, FDG is a useful substrate as it enters viable cells, whereas a more lipophilic derivative, C12-FDG, shows poor penetration. nih.govnih.gov Conversely, C12-FDG is more sensitive for detecting β-galactosidase activity in animal cells. nih.govnih.gov In some research models, like yeast, cell permeabilization may be required for the substrate to enter efficiently. nih.gov Furthermore, efflux pumps in some bacteria can actively transport FDG out of the cell, which can affect the sensitivity of the assay in these organisms. researchgate.net

Applications of Fluorescein Di β D Galactopyranoside in Contemporary Biological Research

Reporter Gene Assays Utilizing lacZ Expression

The E. coli lacZ gene, which encodes for β-galactosidase, is a widely used reporter gene in molecular biology. oup.comassaygenie.com Its product, β-galactosidase, is a stable enzyme that is resistant to proteolytic degradation, and its activity can be readily measured. assaygenie.comlabunlimited.com FDG serves as a highly sensitive substrate for detecting β-galactosidase activity in cells transfected with lacZ constructs. assaygenie.comlabunlimited.comabcam.com The fluorescence generated from the enzymatic cleavage of FDG is directly proportional to the level of β-galactosidase expression, allowing for the quantification of reporter gene activity. assaygenie.comlabunlimited.com Assays using FDG are reported to be 100 to 1000 times more sensitive than radioisotope-based enzyme-linked immunosorbent assays (ELISAs). anaspec.comaatbio.com

Reporter gene assays are fundamental in studying gene expression, enabling the characterization of cis-acting regulatory elements and the understanding of mechanisms that control gene transcription. nih.gov FDG is utilized in these assays to monitor the activity of promoters linked to the lacZ reporter gene in transfected cell lines. By measuring the fluorescence produced from FDG hydrolysis, researchers can quantitatively assess the strength and regulation of a specific promoter under various conditions. anaspec.comlabunlimited.com This approach allows for the reliable and sensitive analysis of transient promoter activity. anaspec.com The use of fluorescent reporters like those activated by FDG, often in conjunction with techniques like flow cytometry, provides a powerful method for measuring promoter activity at the single-cell level. nih.gov

Research Findings on Promoter Activity Monitoring:

ApplicationCell TypeKey FindingReference
Transient Promoter AssayEukaryotic CellsFDG provides a reliable and sensitive method for assaying transient promoter activity. anaspec.com
Reporter Gene SystemsGeneralQuantitative measurement of promoter activities using reporter genes is crucial for biomedical and molecular biology research. nih.gov
lacZ Reporter ExpressionTransfected CellsFDG is used to quickly measure active β-galactosidase levels, which reflects promoter activity of plasmids expressing lacZ. assaygenie.comlabunlimited.com

Genetically identical cells within a population can exhibit significant variability in their gene expression patterns, a phenomenon known as gene expression noise. mdpi.com FDG, in combination with flow cytometry, is a powerful tool for analyzing this heterogeneity. stanford.edu This method allows for the measurement of β-galactosidase activity in a large number of individual viable cells, providing a distribution of gene expression levels across the population. stanford.edu Such single-cell analysis is critical for understanding the stochastic nature of gene expression and its role in cellular processes like differentiation and response to stimuli. The ability to sort viable cells based on their level of lacZ expression using FDG (a technique known as FACS-Gal) further enhances the study of gene expression heterogeneity by allowing for the isolation and further characterization of subpopulations with distinct expression profiles. stanford.edu

Research Findings on Gene Expression Heterogeneity:

TechniqueApplicationKey FindingReference
Flow Cytometry (FACS-Gal)Eukaryotic CellsAllows for the analysis and sorting of viable cells based on lacZ expression, revealing heterogeneity in gene expression. stanford.edu
GeneralSingle-cell analysis is essential for understanding gene expression variability within a population. mdpi.com

Assessment of Cellular Senescence with Senescence-Associated β-Galactosidase (SA-β-Gal)

Cellular senescence is a state of irreversible growth arrest that normal cells enter in response to various stressors. nih.govspringernature.com A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-Gal) at a suboptimal pH of 6.0. nih.govspringernature.comfrontiersin.org This activity is due to the increased expression and lysosomal content of the endogenous β-galactosidase enzyme in senescent cells. frontiersin.org

FDG provides a quantitative fluorimetric method for measuring SA-β-Gal activity. nih.govresearchgate.net In this assay, cells are typically fixed and then incubated with FDG at pH 6.0. The amount of fluorescein (B123965) produced is then measured using a fluorometer, providing a quantitative value for the level of SA-β-Gal activity. This method has been shown to be precise, with a relative standard deviation of less than 10%. nih.govresearchgate.net The fluorescence intensity measured with FDG increases with the passage number of cells in culture, correlating with the onset of replicative senescence. nih.govresearchgate.net This quantitative approach allows for a more detailed analysis of the aging process compared to qualitative methods. nih.govresearchgate.net

Quantitative SA-β-Gal Activity Data:

Cell LineConditionMeasurementResultReference
Hs68 (human foreskin fibroblasts)Increasing cell passagesFDG fluorescein fluorescenceFluorescence increased with passage number, paralleling results from the X-Gal method. nih.govresearchgate.net
Hs68Comparison of passages p26(+1) and p30(+1)FDG fluorescein intensityFluorescence was generally stronger in p30(+1) cells compared to p26(+1) cells. nih.govresearchgate.net

The traditional method for detecting SA-β-Gal activity relies on the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), which produces a blue precipitate in senescent cells. frontiersin.orgnih.govresearchgate.net While widely used, the X-Gal assay has limitations; it is largely qualitative or semi-quantitative and can be less sensitive. nih.govresearchgate.net

The FDG-based fluorimetric assay offers several key advantages over the X-Gal method. nih.govresearchgate.net Its primary benefit is its quantitative nature, which allows for the detection of more subtle differences in SA-β-Gal activity between cell populations. nih.govresearchgate.net For example, in one study, the FDG method could distinguish between different passages of Hs68 cells where the X-Gal method showed similar results. nih.govresearchgate.net Furthermore, fluorescence-based methods are generally more sensitive than colorimetric assays. nih.govspringernature.combohrium.com It has also been demonstrated that FDG and X-Gal can be used simultaneously in a double-substrate assay, allowing for both rapid qualitative assessment with X-Gal and a more precise quantitative analysis with FDG. nih.govresearchgate.net

Comparison of FDG and X-Gal Assays for Senescence:

FeatureFluorescein di-β-D-galactopyranoside (FDG) Assay5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) Assay
Principle Fluorogenic: enzymatic hydrolysis produces fluorescent fluorescein. nih.govresearchgate.netChromogenic: enzymatic hydrolysis produces a blue precipitate. frontiersin.orgnih.govresearchgate.net
Quantification Quantitative. nih.govspringernature.comnih.govresearchgate.netbohrium.comSemi-quantitative/Qualitative. nih.govresearchgate.net
Sensitivity High. nih.govspringernature.comnih.govresearchgate.netbohrium.comLimited. nih.govresearchgate.net
Application Fluorometry, flow cytometry, fluorescence microscopy. anaspec.comaatbio.comnih.govBright-field microscopy. frontiersin.org
Combined Use Can be used simultaneously with X-Gal for a dual qualitative and quantitative assay. nih.govresearchgate.netCan be used with FDG. nih.govresearchgate.net

Cell-Based Research Applications

The applications of Fluorescein di-β-D-galactopyranoside extend to various cell-based research areas. Its ability to enter viable cells makes it suitable for detecting β-galactosidase expression in living cells. abcam.com In addition to its use in reporter gene and senescence assays, FDG has been employed in studies involving:

Flow Cytometry: For the analysis and sorting of lacZ-positive cells. anaspec.comaatbio.comstanford.edu

Microbiology: For measuring lacZ reporter gene expression in various bacteria, including Mycobacterium species. oup.comnih.gov

Yeast Biology: For the analysis of autolytic mutants in Saccharomyces cerevisiae. nih.gov

The versatility and sensitivity of FDG continue to make it an important substrate in modern cell biology research.

General Cell Viability Assessment in In Vitro Experimental Systems

Fluorescein di-β-D-galactopyranoside (FDG) serves as a valuable tool for assessing cell viability in laboratory settings, particularly through techniques like flow cytometry. nih.govabcam.com The fundamental principle of this application hinges on the enzymatic activity present within living cells. Viable cells possess active intracellular enzymes, such as esterases, which are capable of hydrolyzing FDG. abpbio.comsigmaaldrich.com When FDG, a non-fluorescent compound, is introduced to a cell population, it can passively enter the cells. nih.gov Inside a viable cell, endogenous enzymes cleave the galactoside groups from FDG, releasing the fluorescent molecule fluorescein. anaspec.comaatbio.com This fluorescent product is then retained within the cell, allowing for its detection. stanford.edu

Consequently, cells that exhibit fluorescence after treatment with FDG are considered viable, as the enzymatic conversion could only occur in metabolically active cells with intact membranes. stanford.edumdpi.com This method allows researchers to distinguish and quantify the live cells within a broader population that may also contain dead cells or debris. stanford.edu The intensity of the fluorescence can also be proportional to the level of enzymatic activity, providing a quantitative measure of cell health. nih.govabcam.com This technique is particularly powerful when combined with flow cytometry, which can rapidly analyze thousands of individual cells, providing robust statistical data on the viability of the entire cell culture. nih.govstanford.edu

Table 1: Comparison of Cell Viability Assay Principles

Assay Type Principle Measured Parameter Cell State Indicated
FDG Assay Enzymatic hydrolysis of non-fluorescent FDG to fluorescent fluorescein by intracellular enzymes. nih.govstanford.edu Intracellular fluorescence. stanford.edu Viable (metabolically active). stanford.edu
Dye Exclusion (e.g., Trypan Blue) Compromised membranes of non-viable cells allow dye entry. sigmaaldrich.com Dye uptake. sigmaaldrich.com Non-viable. sigmaaldrich.com
Metabolic Assays (e.g., MTT, XTT) Reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. sigmaaldrich.com Colorimetric or spectrophotometric signal. sigmaaldrich.com Viable (metabolically active).
Membrane Integrity Assays (e.g., LDH) Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes. Enzyme activity in the culture medium. Non-viable/cytotoxicity.

Investigations of Cellular Labeling, Trafficking, and Migration in Culture Models

The ability of Fluorescein di-β-D-galactopyranoside (FDG) to fluorescently label viable cells makes it a useful tool for studying cellular dynamics, including labeling, trafficking, and migration in in vitro models. nih.govmoleculardevices.com Once a cell has been rendered fluorescent through the enzymatic conversion of FDG, its movement and location can be tracked over time using fluorescence microscopy. aatbio.comnih.gov

This application is particularly relevant in "wound healing" assays, a common method to study cell migration. moleculardevices.com In this technique, a scratch or gap is created in a confluent monolayer of cells. moleculardevices.com The cells are then treated with FDG to label them fluorescently. Researchers can then monitor the migration of the fluorescently-labeled cells from the edges of the scratch into the cell-free zone over time. moleculardevices.comyoutube.com The rate of gap closure provides a quantifiable measure of cell migration. youtube.com

Furthermore, by tracking individual fluorescent cells, researchers can gain insights into cellular trafficking and interactions within a cell population. nih.govyoutube.com This can be used to study the effects of various therapeutic candidates or cell culture matrices on cell movement. moleculardevices.com The use of live-cell imaging systems allows for the continuous monitoring of these processes, providing detailed information on the speed, directionality, and morphology of migrating cells. youtube.comki.se

Microbiological Research Applications

Differentiation and Characterization of Bacterial Strains Based on Endogenous β-Galactosidase Activity

Fluorescein di-β-D-galactopyranoside (FDG) is a highly effective fluorogenic substrate for the detection and differentiation of bacterial strains based on their inherent β-galactosidase activity. nih.govabcam.com This enzyme is notably present in coliform bacteria, such as Escherichia coli, but is absent in many other bacterial species. stanford.eduinterchim.fr This differential expression of β-galactosidase provides a basis for distinguishing between bacterial types. nih.govstanford.edu

When a mixed population of bacteria is incubated with FDG, only those strains that produce β-galactosidase will be able to hydrolyze the substrate and generate fluorescein, thereby becoming fluorescent. nih.govresearchgate.net These fluorescent bacteria can then be readily identified and quantified using techniques like flow cytometry. nih.govabcam.comnih.gov This method is advantageous because FDG can penetrate viable bacterial cells, allowing for the analysis of living organisms without the need for cell fixation or permeabilization, which can alter cellular characteristics. nih.govstanford.edu

Research has demonstrated the utility of FDG in distinguishing between different bacterial populations. For instance, in studies involving Myxococcus xanthus, a bacterium that undergoes a complex developmental cycle, FDG has been used to separate subpopulations of cells based on their level of β-galactosidase expression at different developmental stages. stanford.edu This highlights the sensitivity of the FDG assay in detecting varying levels of enzyme activity, which can be indicative of different physiological states or genetic backgrounds within a bacterial population. stanford.edupurdue.edu

Table 2: Application of FDG in Bacterial Differentiation

Bacterial Strain/Group Endogenous β-Galactosidase Activity Expected Result with FDG Reference
Escherichia coli Present Fluorescence nih.govresearchgate.netpurdue.edu
Other Gram-negative bacteria (coliforms) Often Present Fluorescence nih.gov
Myxococcus xanthus (developmental stages) Variable Heterogeneous Fluorescence stanford.edu
Bacteria lacking the lacZ gene Absent No Fluorescence interchim.fr

Evaluation of Multidrug Efflux Pump Inhibition in Bacterial Models

Fluorescein di-β-D-galactopyranoside (FDG) has been ingeniously repurposed to evaluate the activity of multidrug efflux pumps in bacteria and to screen for potential inhibitors of these pumps. researchgate.netnih.gov Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell, thereby contributing significantly to multidrug resistance. frontiersin.orgnih.gov

A novel method has been developed where it was discovered that both FDG and its fluorescent product, fluorescein, are substrates for bacterial efflux pumps, such as the AcrAB-TolC system in Escherichia coli. researchgate.netnih.gov In this assay, bacteria expressing β-galactosidase are used. FDG enters the cell and is converted to fluorescein. In bacteria with active efflux pumps, both FDG and fluorescein are expelled from the cell, resulting in a low intracellular fluorescence signal. researchgate.netnih.gov

However, in the presence of an effective efflux pump inhibitor (EPI), the pumps are blocked. nih.govnih.gov This blockage prevents the expulsion of fluorescein, leading to its accumulation inside the bacterial cells and a corresponding increase in fluorescence intensity. nih.govnih.gov By measuring the change in fluorescence, researchers can quantify the inhibitory activity of a test compound against the efflux pumps. nih.gov This method has been successfully used to assess the efficacy of known EPIs like phenylalanine-arginine β-naphthylamide (PAβN) and to differentiate the mechanisms of action of various inhibitors. researchgate.netnih.gov This FDG-based assay provides a sensitive and direct way to screen for new compounds that can reverse multidrug resistance by targeting bacterial efflux pumps. nih.govresearchgate.net

Methodological Frameworks and Advanced Techniques Employing Fluorescein Di β D Galactopyranoside

Flow Cytometry for Single-Cell Resolution of β-Galactosidase Activity

Flow cytometry, a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population, can be effectively combined with Fluorescein (B123965) di-β-D-galactopyranoside (FDG) to measure β-galactosidase activity at the single-cell level. nih.gov This is particularly valuable for studying cellular processes where β-galactosidase is a key marker, such as cellular senescence. nih.gov

The principle of the assay involves the incubation of cells with a lipophilic version of FDG, commonly 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG). nih.govnih.gov The C12 moiety enhances the molecule's ability to cross the cell membrane and promotes the retention of the fluorescent product, fluorescein, within the cell. nih.gov Once inside, intracellular β-galactosidase cleaves the galactoside groups, releasing the fluorescent fluorescein, which can be detected by the flow cytometer's laser and detector systems. nih.govanaspec.com The intensity of the fluorescence signal from each cell is directly proportional to its β-galactosidase activity. nih.gov

This method allows for the high-throughput analysis and sorting of viable cells based on their enzyme activity. nih.gov For instance, senescent cells, which exhibit increased lysosomal β-galactosidase activity, can be identified and isolated from a mixed population. nih.govresearchgate.net The protocol often includes a pre-treatment step with a lysosomal alkalinizing agent like bafilomycin A1 to specifically measure senescence-associated β-galactosidase activity. nih.govresearchgate.net

Key parameters in flow cytometric analysis using C12FDG include:

Forward Scatter (FSC): Proportional to cell size, which often increases in senescent cells. nih.gov

Side Scatter (SSC): Reflects cell granularity and internal complexity, which can also change during senescence. nih.gov

Fluorescence Intensity (e.g., FITC channel): Measures the amount of hydrolyzed C12FDG, indicating β-galactosidase activity. researchgate.net

By gating on these parameters, researchers can accurately identify and quantify subpopulations of cells with varying levels of β-galactosidase activity. nih.gov

Table 1: Flow Cytometry Parameters for Senescence Detection using C12FDG

ParameterDescriptionRelevance to Senescence
Forward Scatter (FSC) Measures the relative size of the cell.Senescent cells are typically larger than their proliferating counterparts. nih.gov
Side Scatter (SSC) Indicates the granularity and internal complexity of the cell.Reflects the accumulation of lysosomes and other organelles in senescent cells. nih.gov
C12FDG Fluorescence Detects the product of β-galactosidase activity.Senescence-associated β-galactosidase activity is a key biomarker of senescent cells. nih.gov

Fluorescence Microscopy for Spatiotemporal Localization of Enzyme Activity in Cells and Tissues

Fluorescence microscopy provides a powerful means to visualize the spatial distribution of β-galactosidase activity within single cells and tissue sections using FDG. This technique allows researchers to pinpoint where the enzyme is active, offering insights into its subcellular localization and its role in specific cellular compartments or tissue microenvironments.

The methodology is similar to that of flow cytometry, where cells or tissue sections are incubated with FDG or its lipophilic derivatives like C12FDG. researchgate.net The enzymatic cleavage of the substrate releases fluorescein, which can then be visualized using a fluorescence microscope equipped with appropriate filters for fluorescein's excitation and emission wavelengths (typically around 490 nm for excitation and 514-525 nm for emission). thermofisher.comlabunlimited.com

This approach has been instrumental in:

Identifying lacZ-positive cells: In studies using the lacZ gene as a reporter, fluorescence microscopy with FDG allows for the direct visualization of cells expressing β-galactosidase. aatbio.com

Studying cellular senescence: Similar to flow cytometry, microscopy can reveal the increased β-galactosidase activity characteristic of senescent cells, often observed as bright green fluorescence within the cytoplasm. thermofisher.com

Observing enzyme activity in living cells: The ability to use FDG in live-cell imaging enables the dynamic tracking of β-galactosidase activity over time, providing insights into cellular processes as they occur. aatbio.com

For tissue analysis, cryosections are often used, and the staining procedure is adapted to ensure penetration of the substrate while preserving tissue architecture. The resulting fluorescence images can be correlated with other histological stains to provide a more comprehensive understanding of the tissue context.

Spectrofluorometric and Microplate Reader-Based Assays for Bulk Quantitative Enzyme Activity Measurements

For quantitative measurements of β-galactosidase activity in cell lysates or purified enzyme preparations, spectrofluorometric and microplate reader-based assays are the methods of choice. labunlimited.comnih.gov These techniques provide a highly sensitive and high-throughput means to determine enzyme kinetics and to screen for inhibitors or activators of β-galactosidase. thermofisher.comnih.gov

The assay principle remains the same: the enzymatic conversion of the non-fluorescent FDG to the fluorescent fluorescein. medchemexpress.comassaygenie.com The rate of this reaction is monitored by measuring the increase in fluorescence over time. bmglabtech.com

A typical workflow for a microplate-based assay involves:

Sample Preparation: Cells are lysed to release intracellular enzymes, or purified enzyme solutions are prepared. labunlimited.com

Assay Setup: The cell lysate or enzyme solution is added to the wells of a microplate. thermofisher.com

Reaction Initiation: The reaction is started by adding a solution of FDG to each well. bmglabtech.com

Fluorescence Measurement: The plate is incubated at a controlled temperature (e.g., 37°C), and the fluorescence is measured at regular intervals using a microplate reader. labunlimited.commedchemexpress.com The excitation and emission wavelengths are set for fluorescein (e.g., Ex/Em = 490/525 nm). labunlimited.com

Data Analysis: The rate of the reaction (initial velocity) is calculated from the linear portion of the fluorescence versus time plot. This rate is proportional to the amount of active enzyme in the sample. bmglabtech.com

These assays are highly sensitive, capable of detecting femtogram levels of β-galactosidase. assaygenie.com They are also readily adaptable for high-throughput screening, allowing for the rapid analysis of numerous samples in 96-well or 384-well formats. nih.gov

Table 2: Comparison of Methodological Frameworks

TechniquePrimary ApplicationKey AdvantageThroughput
Flow Cytometry Single-cell analysis and sorting based on enzyme activity. nih.govProvides quantitative data on individual cells in a heterogeneous population. nih.govHigh
Fluorescence Microscopy Spatiotemporal localization of enzyme activity in cells and tissues. aatbio.comOffers high-resolution visualization of enzyme activity within cellular and tissue contexts. thermofisher.comLow to Medium
Spectrofluorometry/Microplate Reader Assays Bulk quantitative measurement of enzyme activity in lysates. labunlimited.comnih.govHigh sensitivity and suitability for high-throughput screening and kinetic studies. assaygenie.combmglabtech.comHigh

Integration with Microfluidic Systems for High-Throughput and Confined Environment Kinetic Studies

The integration of FDG-based assays with microfluidic systems represents a significant advancement in the study of enzyme kinetics and high-throughput screening. nih.govtue.nl Microfluidic devices, or "lab-on-a-chip" systems, allow for the precise manipulation of minute volumes of fluids in channels with dimensions on the micrometer scale. polimi.itnih.gov

This technology offers several advantages for studying β-galactosidase activity with FDG:

Reduced Reagent Consumption: The small reaction volumes significantly reduce the amount of expensive reagents and precious samples required. tue.nl

High-Throughput Screening: Microfluidic platforms can be designed to perform thousands of parallel reactions, making them ideal for screening large compound libraries for their effect on β-galactosidase activity. nih.govtue.nl

Precise Control over Reaction Conditions: The laminar flow characteristic of microfluidic systems allows for the creation of stable concentration gradients and precise temporal control over reagent mixing, enabling detailed kinetic studies. polimi.itresearchgate.net

Confined Environment Studies: The microscale environment can mimic the confined spaces within cells, providing a more physiologically relevant context for studying enzyme behavior. nih.gov

In a typical microfluidic setup, solutions of the enzyme and the FDG substrate are introduced into separate channels and then brought together in a mixing zone. researchgate.net The reaction proceeds as the mixture flows down the channel, and the fluorescence of the product can be detected at various points along the channel to determine the reaction kinetics. researchgate.net Droplet-based microfluidics, where individual reactions are encapsulated in tiny droplets, further enhances throughput and prevents cross-contamination. nih.gov

Recent research has also explored the use of FDG in microfluidic systems coupled with radioluminescence microscopy to study the uptake of radiolabeled tracers in live cells, demonstrating the versatility of this substrate in advanced analytical platforms. nih.gov

Strategic Optimization of Experimental Protocols and Reagent Purity for Enhanced Assay Performance

To ensure the accuracy and reproducibility of assays employing Fluorescein di-β-D-galactopyranoside, strategic optimization of experimental protocols and careful consideration of reagent purity are paramount.

Protocol Optimization:

Substrate Concentration: The concentration of FDG or its derivatives should be optimized for the specific application. For kinetic studies, concentrations around the Michaelis-Menten constant (Km) are often used. For endpoint assays, a saturating concentration may be preferred to ensure the reaction proceeds to completion.

Incubation Time and Temperature: The incubation time and temperature should be carefully controlled to ensure that the reaction remains in the linear range and to maintain enzyme stability.

pH of the Assay Buffer: β-galactosidase activity is pH-dependent. The pH of the assay buffer should be optimized to match the optimal pH of the enzyme being studied (e.g., acidic for lysosomal β-galactosidase, neutral for other forms).

Cell Permeabilization: For intracellular enzyme assays in fixed cells or tissues, permeabilization steps may be necessary to ensure the substrate can access the enzyme. The choice of permeabilizing agent and treatment conditions should be optimized to maximize substrate entry without compromising cellular integrity.

Controls: Appropriate controls are essential for accurate data interpretation. These include negative controls (no enzyme or cells), positive controls (known amount of active enzyme), and vehicle controls (to account for any effects of the solvent used to dissolve the substrate). nih.gov

Reagent Purity:

FDG Purity: The purity of the FDG substrate is critical. Impurities can interfere with the assay by fluorescing at the detection wavelength, inhibiting the enzyme, or being substrates for other enzymes present in the sample. High-performance liquid chromatography (HPLC) is often used to assess the purity of the substrate. sigmaaldrich.com

Enzyme Preparation: When using purified enzyme, its purity and specific activity should be known. For cell lysates, the presence of other enzymes that might interfere with the assay should be considered.

Solvents and Buffers: The solvents used to dissolve the substrate (e.g., DMSO) and the components of the assay buffer should be of high purity to avoid introducing contaminants that could affect the assay. aatbio.com

By carefully optimizing the experimental protocol and ensuring the purity of all reagents, researchers can enhance the performance of FDG-based assays, leading to more reliable and reproducible results. thermofisher.com

Enzyme Kinetic Investigations Utilizing Fluorescein Di β D Galactopyranoside

Detailed Kinetic Analysis of β-Galactosidase Hydrolysis of FDG

The hydrolysis of Fluorescein (B123965) di-β-D-galactopyranoside by β-galactosidase is a two-step process. In the first step, one molecule of galactose is cleaved from FDG to produce the intermediate, fluorescein mono-β-D-galactopyranoside (FMG). In the second step, the second galactose molecule is removed from FMG to yield the final product, fluorescein. The kinetics of this reaction have been a subject of detailed investigation, with some conflicting findings in the scientific literature.

Initial studies employing kinetic fluorescence measurements determined the Michaelis-Menten constant (K\textsubscript{m}) for the hydrolysis of FDG to FMG by β-galactosidase to be 18.0 µM, with an enzymatic catalysis rate (k\textsubscript{2}) of 1.9 µM⁻¹s⁻¹. acs.org However, subsequent research that utilized quantitative High-Performance Liquid Chromatography (HPLC) to monitor the concentrations of FDG, FMG, and fluorescein reported significantly different Michaelis constants. nih.gov This later study questioned the accuracy of the fluorescence-based measurements, suggesting that the initial fluorescence was incorrectly attributed solely to fluorescein. nih.gov The use of thin-layer chromatography has also been employed to investigate the kinetics of FDG hydrolysis, contributing to the body of research on this enzymatic reaction. nih.gov

Table 1: Michaelis-Menten Constants (K\textsubscript{m}) for the Hydrolysis of FDG and FMG by β-Galactosidase from Different Studies

Substrate K\textsubscript{m} (µM) - Huang (1991) acs.org K\textsubscript{m} (µM) - Fink, et al. (1994) nih.gov
FDG 18.0 Higher values reported
FMG - Higher values reported

Data sourced from published research articles.

These discrepancies in the determined kinetic parameters highlight the importance of the analytical methodology in studying enzyme kinetics. While fluorescence assays offer high sensitivity, direct measurement of all reaction components by chromatography can provide a more accurate and comprehensive understanding of the reaction mechanism.

Study of Intermediate Channeling Phenomena in Stepwise Catalysis by β-Galactosidase

A significant point of discussion in the stepwise hydrolysis of FDG by β-galactosidase has been the existence of an "intermediate channeling" phenomenon. This concept proposes that the intermediate, FMG, produced from the initial hydrolysis of FDG at the enzyme's active site, is preferentially hydrolyzed in a subsequent step without dissociating from the enzyme. acs.orgnih.gov This would mean that FMG generated from FDG is processed more efficiently than FMG that binds to the enzyme from the bulk solution.

One study proposed that FMG is hydrolyzed through two distinct modes: a "binding mode," where FMG from the solution binds to the enzyme, and a "channeling mode," where the enzyme-FMG complex formed from FDG proceeds directly to the second hydrolysis step. acs.org The extent of this channeling was suggested to be dependent on the concentration of the initial substrate, FDG, becoming more significant at higher FDG concentrations. acs.org

However, this hypothesis of intermediate channeling has been challenged. A subsequent, detailed study using quantitative HPLC to follow the reaction progress curves found no evidence for such a phenomenon. nih.gov The researchers were able to accurately model the reaction kinetics using a standard stepwise substrate-intermediate-product mechanism, without the need to invoke channeling. nih.gov Their results indicated the transient accumulation of significant amounts of the FMG intermediate, which contradicts the idea of highly efficient channeling. nih.gov This work concluded that the hydrolysis of both glycosidic bonds does not occur in a single enzyme-substrate encounter, thereby invalidating the earlier claims of intermediate channeling. nih.gov The debate over this phenomenon underscores the complexity of multi-step enzymatic reactions and the rigorous experimental approaches required to elucidate their mechanisms.

Effects of Molecular Crowding and Confined Geometries on Enzyme Kinetics in Model Systems

The kinetics of enzymatic reactions, including the hydrolysis of FDG by β-galactosidase, can be significantly influenced by the microenvironment in which they occur. Cellular environments are characterized by high concentrations of macromolecules, a phenomenon known as molecular crowding, and spatial confinement within organelles. These conditions can alter enzyme conformation, substrate diffusion, and, consequently, catalytic activity.

Studies using model systems have been conducted to mimic these cellular conditions and investigate their impact on β-galactosidase kinetics. In one such study, the catalytic rate of individual β-galactosidase molecules was examined in femtolitre-sized chambers. nih.gov As the degree of confinement increased from the micro- to the nanoscale, the hydrolysis rate of the enzyme was observed to decrease to as little as one-tenth of the rate measured in a bulk solution. nih.gov

Similarly, the introduction of molecular crowders, which increase the viscosity of the medium and reduce the diffusion rates of both the enzyme and the substrate, also led to a decrease in the hydrolysis rate. nih.gov This reduction in the reaction rate in crowded environments is attributed to the hindered diffusion, which lowers the frequency of enzyme-substrate collisions. nih.gov Interestingly, while both confinement and molecular crowding led to a decrease in the reaction rate, the kinetic trends were different, particularly concerning diffusion rates in diffusion-limited spaces. nih.gov These findings from model systems suggest that the kinetics of biochemical reactions within the confined and crowded spaces of a living cell may differ significantly from those observed in dilute, bulk solutions. nih.gov

Further research has also explored the translational diffusion coefficients of the fluorogenic substrates and their hydrolysis products. nih.gov It was found that the diffusion coefficients for the substrates and products were similar, suggesting that a difference in the mobility of the substrate versus the product does not appear to be a major factor in enhancing or retarding the enzymatic kinetics in these systems. nih.gov

Derivatives and Analogs of Fluorescein Di β D Galactopyranoside for Specialized Research Applications

The core structure of Fluorescein (B123965) di-β-D-galactopyranoside (FDG) has been chemically modified to generate a range of derivatives and analogs. These modifications are designed to refine the substrate's properties, enabling more specialized research applications by altering characteristics such as cell permeability, subcellular localization, and enzymatic or spectroscopic behavior.

Future Research Directions and Translational Potential of Fluorescein Di β D Galactopyranoside Technology in Basic Science

Rational Design and Synthesis of Next-Generation Fluorogenic Probes with Enhanced Specificity and Sensitivity

The development of novel fluorogenic probes for β-galactosidase with improved characteristics is a key area of future research. The rational design and synthesis of these next-generation probes are centered on overcoming the limitations of current substrates like FDG, such as suboptimal sensitivity in certain applications and the potential for signal leakage from cells.

Key Strategies for Probe Enhancement:

Modification of the Fluorophore: Researchers are exploring different fluorophore scaffolds to fine-tune the spectral properties of the probes. This includes shifting the emission wavelengths to the near-infrared (NIR) region to minimize background autofluorescence from biological samples and enhance tissue penetration for in vivo imaging. nih.gov

Turn-On/Turn-Off Mechanisms: The design of "turn-on" fluorescent probes is a significant advancement. These probes are initially non-fluorescent and only become fluorescent upon enzymatic cleavage, leading to a higher signal-to-background ratio and improved sensitivity compared to "always-on" dyes. nih.gov

Self-Immolative Linkers: The incorporation of self-immolative linkers in probe design can lead to a more rapid and efficient release of the fluorophore following enzymatic activity, further amplifying the fluorescent signal. researchgate.net

Species-Selective Probes: A critical area of development is the creation of probes that can distinguish between β-galactosidase from different species, for instance, human versus bacterial enzymes. This is crucial for studying host-pathogen interactions and for accurately detecting human cellular senescence in the presence of microbial flora. researchgate.netnih.gov For example, 5-(Pentafluorobenzoylamino) Fluorescein (B123965) di-β-D-galactopyranoside (PFB-FDG) has been developed as a substrate that is selectively activated by human β-galactosidase. researchgate.net

Table 1: Comparison of First and Next-Generation Fluorogenic Probes

Feature First-Generation Probes (e.g., FDG) Next-Generation Probes
Fluorophore Fluorescein Modified fluoresceins, NIR dyes
Activation Enzymatic cleavage "Turn-on" mechanisms, self-immolation
Specificity General β-galactosidase activity Species-selective, organelle-specific
Sensitivity Good Enhanced signal-to-noise ratio

| In Vivo Imaging | Limited by tissue penetration | Improved with NIR probes |

Integration of FDG-Based Assays into Advanced High-Throughput Screening Platforms for Identification of Enzyme Modulators

High-throughput screening (HTS) is a powerful technology for discovering new drugs and understanding biological pathways. The integration of FDG and its next-generation derivatives into HTS platforms offers a robust method for identifying modulators of β-galactosidase activity.

Fluorescence-based assays are inherently well-suited for HTS due to their high sensitivity and potential for miniaturization. nih.govnih.gov By using FDG or similar fluorogenic substrates, the activity of β-galactosidase can be measured in a large number of samples simultaneously, allowing for the rapid screening of extensive compound libraries.

Applications in Drug Discovery:

Identification of Inhibitors: Screening for inhibitors of β-galactosidase can lead to the discovery of compounds with therapeutic potential for conditions where the enzyme's activity is dysregulated.

Identification of Activators: Conversely, identifying activators of β-galactosidase could be beneficial in scenarios where enhanced enzyme function is desired.

Pro-drug Activation: FDG-based HTS can be used to screen for enzymes or conditions that can activate pro-drugs containing a galactose-caged therapeutic agent.

The development of fluorescence-based HTS assays has been shown to be more sensitive than traditional absorbance-based methods. scienceopen.com The use of fluorogenic substrates allows for real-time monitoring of the enzymatic reaction, providing kinetic data that can be crucial for characterizing the mode of action of identified modulators. nih.gov

Exploration of Fluorescein di-β-D-galactopyranoside in Emerging Areas of Cell Biology and Microbial Pathogenesis Research

The utility of FDG extends beyond its traditional use as a reporter gene substrate. Its application in emerging research areas is providing new insights into fundamental biological processes.

Cellular Senescence:

A key application of FDG is in the detection of senescence-associated β-galactosidase (SA-β-gal), a widely recognized biomarker of cellular aging. nih.gov The FDG-based fluorimetric method offers a quantitative alternative to the more traditional, semi-quantitative X-Gal staining method. nih.gov This allows for more precise measurements of cellular senescence in various contexts, including aging studies and cancer research. Future research will likely focus on using next-generation, highly sensitive probes to detect subtle changes in SA-β-gal activity, potentially enabling earlier detection of age-related pathologies. rsc.org

Microbial Pathogenesis:

In the field of microbial pathogenesis, FDG has been employed to study bacterial populations. It can be used to assess the viability of gram-negative bacteria and to investigate the activity of bacterial efflux pumps, which are often involved in antibiotic resistance. nih.govnih.govresearchgate.net The development of species-selective probes will be particularly impactful in this area, allowing for the specific detection and study of pathogenic bacteria within complex microbial communities, such as the gut microbiome. nih.gov This could lead to novel diagnostic tools and a better understanding of host-pathogen interactions. Furthermore, fluorescent probes targeting specific bacterial enzymes, like β-lactamase, are being developed to identify antibiotic-resistant strains. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Fluorescein di-β-D-galactopyranoside FDG
Fluorescein -
5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside PFB-FDG
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside X-Gal
Fluorescein monogalactoside FMG
5-(Dodecanoylamino) Fluorescein di-β-D-galactopyranoside C12-FDG

Q & A

Q. What is the enzymatic mechanism of FDG hydrolysis by β-galactosidase?

FDG is hydrolyzed sequentially by β-galactosidase: first to fluorescein mono-β-D-galactopyranoside (FMG) and then to fluorescein. The reaction is monitored via fluorescence or absorbance, as fluorescein exhibits strong emission at ~520 nm upon excitation at ~490 nm. This two-step process allows kinetic tracking of enzyme activity .

Q. What are the optimal excitation/emission wavelengths for detecting FDG hydrolysis products?

Fluorescein, the final hydrolysis product, has an excitation maximum of 490 nm and emission at 520 nm , making it compatible with standard fluorescence detectors and microscopy setups .

Q. How should FDG be stored to ensure stability?

FDG must be stored at -20°C in a desiccated, light-protected environment to prevent hydrolysis or photodegradation. Solutions should be aliquoted to avoid repeated freeze-thaw cycles .

Q. What is a standard protocol for quantifying β-galactosidase activity using FDG?

A typical protocol involves:

  • Lysing cells with Triton X-100 (e.g., 2.5% v/v).
  • Adding FDG (e.g., 83 µM final concentration) and incubating at 37°C for 90 minutes.
  • Stopping the reaction with 1 M Na₂CO₃.
  • Measuring fluorescence at 485 nm excitation / 530–535 nm emission using a plate reader .

Advanced Research Questions

Q. How does FDG compare to other β-galactosidase substrates (e.g., o-NPG, 4-MU) in sensitivity and limitations?

FDG offers higher sensitivity than colorimetric substrates like o-NPG or fluorogenic 4-MU due to fluorescein’s high quantum yield. However, its turnover rate is slower due to sequential hydrolysis of two glycosidic bonds. This requires extended incubation times for signal development .

Q. How can fluorescein leakage from cells confound FDG-based assays, and how is this mitigated?

Fluorescein leakage leads to non-linear signal accumulation and false negatives. To minimize this:

  • Use short incubation times (e.g., 1–5 minutes).
  • Dilute samples in ice-cold medium post-hydrolysis.
  • Analyze immediately via flow cytometry to capture early fluorescence .

Q. What methodological considerations apply when using FDG for senescence-associated β-galactosidase (SA-β-gal) detection?

In SA-β-gal assays (e.g., in Hs68 fibroblasts):

  • Optimize substrate concentration (e.g., 0.92 mM FDG) to avoid saturation.
  • Include pH controls (Pipes buffer, pH 7.2) to ensure enzyme specificity.
  • Validate results with a positive control (e.g., cells treated with hydrogen peroxide) .

Q. How can researchers resolve discrepancies in reported FDG turnover rates across studies?

Variations arise from differences in:

  • Enzyme concentration (higher concentrations accelerate hydrolysis).
  • Reaction conditions (pH, temperature).
  • Detection timing (early vs. late fluorescence measurements). Standardizing protocols and including internal enzyme controls (e.g., purified β-galactosidase) improves reproducibility .

Q. What strategies address fluorescence interference from the intermediate FMG?

FMG exhibits intrinsic fluorescence at detection wavelengths, complicating kinetic analyses. Solutions include:

  • Time-resolved measurements : Capture initial (FMG-dominated) and late (fluorescein-dominated) phases separately.
  • Chromatographic validation : Use HPLC to quantify FMG and fluorescein ratios .

Q. How is FDG applied in flow cytometry for single-cell β-galactosidase activity profiling?

FDG enables high-resolution cell sorting via FACS:

  • Incubate cells with FDG (2 mM) for 1–5 minutes at 37°C.
  • Dilute in cold medium to halt hydrolysis.
  • Analyze using a 488 nm laser with emission filters at 530/30 nm.
    This method distinguishes lacZ+ and lacZ− populations with minimal background .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.